molecular formula C26H33NO8 B4050296 N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate

Cat. No.: B4050296
M. Wt: 487.5 g/mol
InChI Key: HAHVJAIXUUVCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate is a useful research compound. Its molecular formula is C26H33NO8 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.22061701 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Performance Liquid Chromatography and Mass Spectrometry

  • A study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detection and quantification of a compound (25B-NBOMe), which shares structural similarities with the requested compound, indicating the relevance of advanced analytical techniques in identifying and quantifying novel compounds in biological samples (Poklis et al., 2014).

Synthesis and Properties

  • Research focused on synthesizing derivatives based on tetrahydro-2H-pyran-4-carboxylic acid and related compounds demonstrates the chemical flexibility and potential for creating a variety of biologically active molecules. Such studies highlight the importance of synthetic chemistry in developing compounds with potential therapeutic applications (Agekyan & Mkryan, 2015).

Cycloaddition/Cyclization Sequences

  • Cycloaddition and cyclization sequences involving compounds with structural elements similar to the requested molecule illustrate the potential for creating complex structures with unique properties. This underscores the significance of exploring innovative synthetic pathways for developing novel compounds with diverse applications (Kranjc & Kočevar, 2008).

Pyrazole and Triazole Derivatives

  • The synthesis and study of pyrazole and triazole derivatives, which are structurally related to the chemical of interest, reveal their strategic importance in medicine and pharmacy due to their chemical modifiability and significant pharmacological potential. This research direction indicates the potential for discovering new therapeutic agents (Fedotov et al., 2022).

Alkynyl-coumarinyl Ethers as Enzyme Inhibitors

  • A study on alkynyl-coumarinyl ethers as inhibitors of a specific enzyme (MAO-B) showcases the application of structurally complex molecules in targeting biological pathways, hinting at the potential of similar compounds for therapeutic use (Mertens et al., 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4.C2H2O4/c1-23(2)16-24(11-13-29-23,19-6-4-5-7-20(19)26-3)10-12-25-15-18-8-9-21-22(14-18)28-17-27-21;3-1(4)2(5)6/h4-9,14,25H,10-13,15-17H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHVJAIXUUVCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4OC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate

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